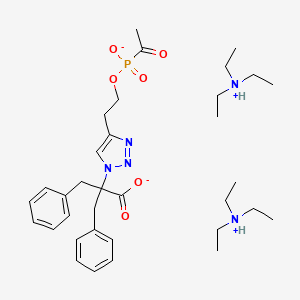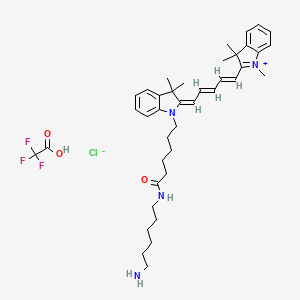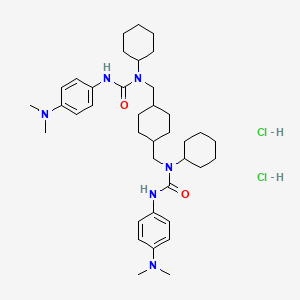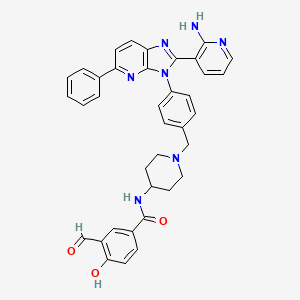
Akt1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt1 plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell survival, growth, proliferation, metabolism, and angiogenesis . Inhibition of Akt1 has been shown to effectively reduce tumor growth in cancer cells, making Akt1-IN-3 a promising compound for anticancer drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Akt1-IN-3 involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route includes the following steps:
Formation of Intermediate A: Reacting a substituted benzene derivative with a suitable halogenating agent under controlled conditions.
Formation of Intermediate B: Coupling Intermediate A with a heterocyclic amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Final Product Formation: Reacting Intermediate B with a specific aldehyde or ketone under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield. Purification steps such as recrystallization, chromatography, and distillation are also crucial in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: Akt1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Akt1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of Akt1 inhibition on cell survival, proliferation, and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Akt1 and reduce tumor growth in cancer cells.
Industry: Utilized in drug discovery and development programs to identify and optimize new Akt1 inhibitors for therapeutic use
Wirkmechanismus
Akt1-IN-3 exerts its effects by specifically binding to the active site of Akt1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, growth, and proliferation. The molecular targets and pathways involved include the PI3K/Akt/mTOR signaling pathway, where this compound disrupts the phosphorylation events necessary for the activation of this pathway .
Vergleich Mit ähnlichen Verbindungen
Akt1-IN-3 can be compared with other similar compounds, such as:
CCT128930: An ATP-competitive inhibitor of Akt2, which also shows activity against Akt1.
GDC-0068: A pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).
Uniqueness of this compound: this compound is unique due to its high specificity for Akt1, making it a valuable tool for studying the specific role of Akt1 in various cellular processes and for developing targeted anticancer therapies .
Eigenschaften
Molekularformel |
C37H33N7O3 |
|---|---|
Molekulargewicht |
623.7 g/mol |
IUPAC-Name |
N-[1-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]-3-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C37H33N7O3/c38-34-30(7-4-18-39-34)35-42-32-14-13-31(25-5-2-1-3-6-25)41-36(32)44(35)29-11-8-24(9-12-29)22-43-19-16-28(17-20-43)40-37(47)26-10-15-33(46)27(21-26)23-45/h1-15,18,21,23,28,46H,16-17,19-20,22H2,(H2,38,39)(H,40,47) |
InChI-Schlüssel |
FJJSWSKNHIPLCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)C=O)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



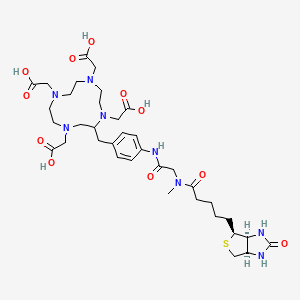

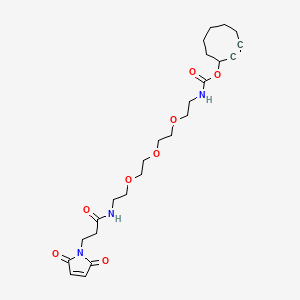
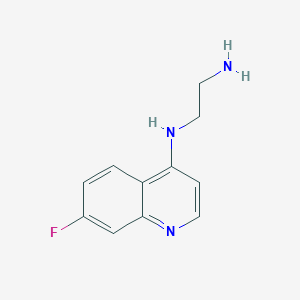
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
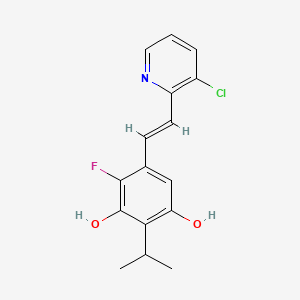
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
